molecular formula C16H29NO3 B106065 N-Dodecanoyl-DL-homoserine lactone CAS No. 18627-38-8

N-Dodecanoyl-DL-homoserine lactone

Cat. No.: B106065
CAS No.: 18627-38-8
M. Wt: 283.41 g/mol
InChI Key: WILLZMOKUUPJSL-UHFFFAOYSA-N
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Description

N-Dodecanoyl-DL-homoserine lactone: is a member of the N-acyl homoserine lactone family. It is a signaling molecule involved in quorum sensing, a mechanism used by bacteria for cell-to-cell communication. This compound plays a crucial role in regulating gene expression and coordinating various physiological activities in bacterial populations .

Mechanism of Action

Target of Action

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of this compound involves its interaction with bacterial cells. It is produced by an AnoR/I two-component system in Acinetobacter nosocomialis for cell-to-cell communication . The compound binds to specific receptor proteins in the bacterial cells, triggering a cascade of events that lead to changes in gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like this compound reaches a certain threshold, it triggers the expression of specific genes, leading to coordinated behavior among the bacterial population .

Pharmacokinetics

It is known that these compounds can diffuse freely across bacterial membranes, allowing them to influence cells in their vicinity .

Result of Action

The result of this compound’s action is the regulation of gene expression in gram-negative bacteria . This can lead to various effects, such as the production of virulence factors, biofilm formation, and changes in metabolism . Some AHLs are also potent chemoattractants for human immune cells such as neutrophils .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacterial species, the availability of nutrients, and physical conditions such as temperature and pH can all affect the production and activity of AHLs . Furthermore, enzymes produced by some bacteria and eukaryotes can degrade AHLs, thereby influencing their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-DL-homoserine lactone can be synthesized through the reaction of dodecanoic acid with DL-homoserine lactone. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Dodecanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Dodecanoyl-DL-homoserine lactone is used to study quorum sensing mechanisms in bacteria. It helps in understanding how bacterial populations coordinate their behavior and regulate gene expression .

Biology: In biological research, this compound is used to investigate bacterial communication and its impact on host-pathogen interactions. It is also used to study the role of quorum sensing in biofilm formation and antibiotic resistance .

Medicine: By targeting quorum sensing pathways, it is possible to disrupt bacterial communication and reduce virulence .

Industry: In industrial applications, this compound is used in the development of biosensors for detecting bacterial contamination. It is also explored for its potential in bioremediation processes .

Comparison with Similar Compounds

Uniqueness: N-Dodecanoyl-DL-homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This compound is particularly effective in certain bacterial species, making it a valuable tool for studying species-specific quorum sensing mechanisms .

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLZMOKUUPJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346599
Record name N-Dodecanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18627-38-8
Record name N-Dodecanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) in bacterial communication?

A: C12-HSL is a quorum sensing (QS) signaling molecule, also known as an autoinducer, produced by certain bacteria. It plays a crucial role in bacterial cell-to-cell communication, allowing them to coordinate gene expression and behavior based on population density. [, , , , , ].

Q2: How does C12-HSL impact the virulence of Brucella species?

A: In Brucella, C12-HSL influences the expression of the virB operon, which encodes the Type IV Secretion System (T4SS) [, ]. This system is essential for Brucella's intracellular survival and virulence. Interestingly, both the inactivation and overexpression of virB, influenced by C12-HSL levels, have been shown to be detrimental for Brucella's survival within macrophages []. This suggests a tightly regulated expression of virB in a cell-density-dependent manner, mediated by C12-HSL.

Q3: Beyond bacteria, does C12-HSL affect mammalian cells?

A: Research has shown that C12-HSL produced by Chromobacterium violaceum can stimulate the production of inflammatory cytokines in mammalian monocytic cell lines. This occurs through the activation of the NF-κB signaling pathway, demonstrating a potential cross-kingdom interaction of this bacterial signaling molecule [].

Q4: How does C12-HSL influence Salmonella Enteritidis under anaerobic conditions?

A: While Salmonella does not produce AHLs, it can sense them. Under anaerobic conditions, C12-HSL has been shown to promote biofilm formation in Salmonella Enteritidis []. This effect is linked to the increased expression of adrA, suggesting a role for C12-HSL in modulating intracellular c-di-GMP levels and influencing biofilm formation. []. Additionally, C12-HSL has been shown to affect the metabolism of Salmonella enterica under anaerobic conditions, leading to changes in glucose consumption and the abundance of various metabolites [].

Q5: Are there any analytical techniques used to study C12-HSL?

A: Several analytical techniques are employed to study C12-HSL. Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the molecule in bacterial cultures []. High-performance liquid chromatography (HPLC) is another technique employed to analyze C12-HSL concentration, particularly when studying its impact on bacterial metabolism [].

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